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Abstract
Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1

(ACK1), is a non-receptor tyrosine kinase implicated in various cellular processes, including cell

proliferation, survival, and migration.[1] Dysregulation of TNK2 signaling is associated with the

pathogenesis of multiple cancers, making it a compelling target for therapeutic intervention.[1]

[2] XMD16-5 is a potent and selective small molecule inhibitor of TNK2. This technical guide

provides a comprehensive overview of XMD16-5, including its chemical properties, mechanism

of action, and in vitro efficacy. Detailed experimental protocols for key assays and

visualizations of relevant signaling pathways are also presented to facilitate further research

and drug development efforts.

Introduction to TNK2 (ACK1) and its Role in Cancer
TNK2 is a multi-domain non-receptor tyrosine kinase that acts as a crucial signaling node

downstream of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.

[1][3] It is the only kinase known to possess a Src homology 3 (SH3) domain C-terminal to its

kinase domain.[3] TNK2 signaling is complex and multifaceted, influencing key cellular

pathways that are often hyperactivated in cancer.

Oncogenic signaling by TNK2 is driven by various mechanisms, including gene amplification,

mutations, and overexpression, which have been observed in a range of malignancies such as
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breast, prostate, lung, and ovarian cancers.[3] Activated TNK2 can promote cancer progression

through several downstream effects:

Activation of Pro-Survival Pathways: TNK2 can directly phosphorylate and activate AKT at

Tyr176, a critical mediator of cell survival, in a PI3K-independent manner.[1][3] This

activation helps cancer cells to evade apoptosis.

Hormone Receptor Regulation: In hormone-dependent cancers, TNK2 can regulate the

activity of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in

breast cancer, contributing to therapy resistance.[4]

Modulation of Receptor Tyrosine Kinase Signaling: TNK2 interacts with and modulates the

signaling of various RTKs, influencing pathways that control cell growth and proliferation.[2]

Given its central role in driving oncogenesis, the development of potent and selective TNK2

inhibitors like XMD16-5 represents a promising therapeutic strategy for a variety of cancers.

XMD16-5: Chemical Properties and In Vitro Potency
XMD16-5 is a small molecule inhibitor designed to target the kinase activity of TNK2. Its

chemical and physical properties are summarized in the table below.

Property Value

IUPAC Name

2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-

methyl-5,11-dihydro-6H-pyrimido[4,5-b][1]

[5]benzodiazepin-6-one

Molecular Formula C₂₃H₂₄N₆O₂

Molecular Weight 416.48 g/mol

CAS Number 1345098-78-3

Appearance Crystalline solid

Solubility Soluble in DMSO
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XMD16-5 has demonstrated potent inhibitory activity against mutant forms of TNK2, which are

found in certain cancers. The in vitro inhibitory concentrations (IC50) are presented in the

following table.

Target IC50 (nM)

TNK2 (D163E mutant) 16

TNK2 (R806Q mutant) 77

Data sourced from publicly available information.[6][7]

Mechanism of Action
XMD16-5 exerts its inhibitory effect by targeting the ATP-binding site of the TNK2 kinase

domain. By occupying this site, it prevents the transfer of a phosphate group from ATP to

tyrosine residues on substrate proteins. This blockade of phosphorylation effectively inhibits the

kinase activity of TNK2, leading to the downregulation of its downstream signaling pathways. A

key demonstrated effect of XMD16-5 is the potent inhibition of TNK2 auto-phosphorylation, a

critical step in its activation.[6][8]

The following diagram illustrates the proposed mechanism of action of XMD16-5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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